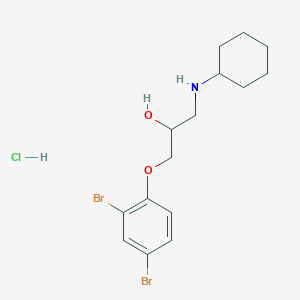

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

Description

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a propanolamine derivative featuring a cyclohexylamino group and a 2,4-dibromophenoxy substituent. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name |

1-(cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br2NO2.ClH/c16-11-6-7-15(14(17)8-11)20-10-13(19)9-18-12-4-2-1-3-5-12;/h6-8,12-13,18-19H,1-5,9-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJMTDFERFGIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through the reaction of an appropriate epoxide with a nucleophile.

Introduction of the Dibromophenoxy Group: The dibromophenoxy group is introduced via a nucleophilic substitution reaction, where a dibromophenol reacts with the propanol derivative.

Cyclohexylamino Group Addition: The final step involves the addition of the cyclohexylamino group through an amination reaction, where cyclohexylamine is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogous molecules:

*Calculated based on structural formula.

Key Observations :

- Halogenation: The target compound’s 2,4-dibromophenoxy group distinguishes it from non-halogenated analogs like nadolol. Bromine atoms increase molecular weight and may enhance receptor binding affinity through hydrophobic interactions .

- Salt Formation : All listed compounds are hydrochlorides, improving aqueous solubility and bioavailability .

Industrial and Regulatory Aspects

- Regulatory Status : Nadolol is FDA-approved, whereas the target compound remains investigational. Structural analogs in and are often intermediates or research chemicals .

- Manufacturing: Halogenated compounds require specialized handling due to environmental and safety regulations, increasing production costs compared to non-halogenated derivatives .

Q & A

Q. Optimization Strategies :

- Catalysts : Use triethylamine to enhance nucleophilicity during amination .

- Solvent Choice : DMF improves solubility of aromatic intermediates .

- Temperature Control : Maintain 70°C ± 5°C for consistent reaction kinetics.

- Yield Monitoring : Track progress via TLC or HPLC, targeting >85% purity post-crystallization .

Basic: How should researchers characterize this compound's purity and structural integrity?

Methodological Answer :

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm functional groups (e.g., cyclohexylamino δ 1.2–2.1 ppm, dibromophenoxy δ 6.8–7.5 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

- Elemental Analysis : Verify stoichiometry (C15H22Br2ClNO2; theoretical C 38.1%, H 4.7%, N 2.9%) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 443.6 (M+H⁺) .

Advanced: What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer :

Address discrepancies through:

Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HepG2 for cytotoxicity) .

Dose-Response Analysis : Determine IC50 values across multiple concentrations (1–100 µM) to distinguish therapeutic vs. toxic thresholds .

Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Stereochemical Analysis : Isolate enantiomers (if applicable) to assess stereospecific effects, as chirality may alter bioactivity .

Advanced: How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Methodological Answer :

Modify key moieties to study structure-activity relationships (SAR):

- Dibromophenoxy Group : Replace Br with Cl or F to alter lipophilicity (logP) and membrane permeability. For example, 2,4-dichloro analogs show reduced cytotoxicity but retain antimicrobial activity .

- Cyclohexylamino Group : Substitute with piperidine or morpholine rings to modulate steric effects and target binding (e.g., GPCR vs. kinase inhibition) .

- Hydroxyl Position : Compare 2-propanol vs. 1-propanol derivatives to assess hydrogen-bonding impacts on solubility and receptor affinity .

Basic: What are the solubility and stability considerations for this compound in experimental settings?

Q. Methodological Answer :

- Solubility :

- Water: <1 mg/mL (use DMSO for stock solutions).

- Ethanol: 10–15 mg/mL at 25°C .

- Stability :

- Store at –20°C in desiccated conditions to prevent hydrolysis of the propan-2-ol moiety .

- Avoid prolonged exposure to light (UV degradation of dibromophenoxy group) .

- pH Sensitivity : Degrades rapidly in alkaline conditions (>pH 9); use neutral buffers (e.g., PBS) for in vitro studies .

Advanced: How can researchers assess the compound's in vitro toxicity while ensuring experimental reproducibility?

Q. Methodological Answer :

MTT Assay : Measure mitochondrial activity in human primary cells (e.g., fibroblasts) and cancer lines (e.g., MCF-7) at 24–72 hours .

Ames Test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains .

Hemolytic Activity : Test erythrocyte lysis at 100–500 µg/mL to evaluate membrane disruption .

Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

Advanced: What computational approaches are used to predict this compound's interactions with biological targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to model binding to β-adrenergic receptors (docking score ≤–8.0 kcal/mol suggests high affinity) .

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess binding stability .

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with Ser203 in kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.